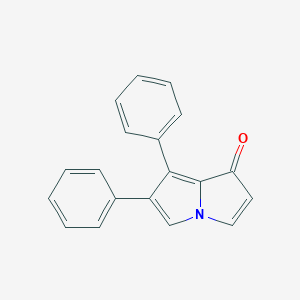

![molecular formula C10H8N2O2 B009643 [2,2'-Bipyridine]-6,6'(1H,1'H)-dione CAS No. 103505-54-0](/img/structure/B9643.png)

[2,2'-Bipyridine]-6,6'(1H,1'H)-dione

Overview

Description

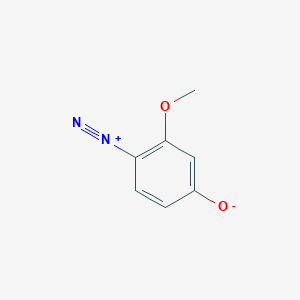

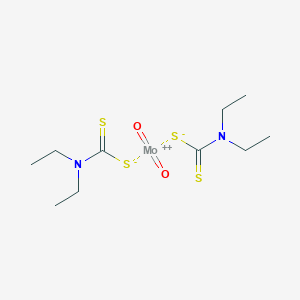

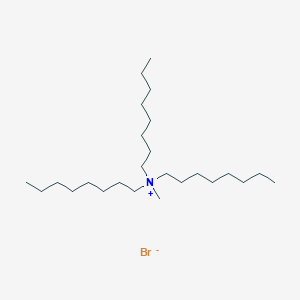

“[2,2’-Bipyridine]-6,6’(1H,1’H)-dione” is a chemical compound with the molecular formula C10H8N2O2 . It is also known by other names such as 2,2’-Bipyridine-6,6’-diol, 6,6’-Dihydroxy-2,2’-bipyridine, and 6-(6-oxo-1H-pyridin-2-yl)-1H-pyridin-2-one .

Synthesis Analysis

The synthesis of “[2,2’-Bipyridine]-6,6’(1H,1’H)-dione” involves Rh (III)-catalyzed and solvent-controlled C–H bond functionalization of 2- (1H-pyrazol-1-yl)pyridine with internal alkynes . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .Molecular Structure Analysis

The molecular structure of “[2,2’-Bipyridine]-6,6’(1H,1’H)-dione” is characterized by two pyridine rings connected at the 2-position . The structure-property relationships of bipyridinium salts, including “[2,2’-Bipyridine]-6,6’(1H,1’H)-dione”, are influenced by factors such as the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion, and the used media .Chemical Reactions Analysis

The chemical reactions involving “[2,2’-Bipyridine]-6,6’(1H,1’H)-dione” are characterized by redox properties . The electrochemical behavior of bipyridinium salts, including “[2,2’-Bipyridine]-6,6’(1H,1’H)-dione”, depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion, and the used media .Physical And Chemical Properties Analysis

“[2,2’-Bipyridine]-6,6’(1H,1’H)-dione” has a molecular weight of 188.19 . It is stored at room temperature in an inert atmosphere . The compound is a solid and its color ranges from white to yellow to green .Scientific Research Applications

Carbonylation Catalysis

The compound has been used in the creation of the first square planar rhodium (I) complexes . These complexes form molecular wires in the solid state and are active catalysts for the carbonylation of methyl acetate . This application is significant in the field of catalysis, particularly in carbonylation reactions .

Alzheimer’s Disease Treatment

6,6’-Dihydroxy-2,2’-bipyridyl derivatives have been synthesized and evaluated as bifunctional agents against Alzheimer’s disease . These compounds exhibit significant self-induced Aβ 1−42 aggregation inhibition . Among them, one compound displayed the best inhibitory potency of self-induced Aβ 1−42 aggregation with an IC 50 value of 9.4 µM . It could selectively chelate with Cu 2+ and exhibited 66.2% inhibition of Cu 2+ -induced Aβ 1−42 aggregation . This compound also showed strong neuroprotective activity against Aβ 1−42 and Cu 2+ -treated Aβ 1−42 induced cell damage .

Synthesis of Novel Oligobipyridine Ligands

6,6’-Dihydroxy-2,2’-bipyridyl may be used in the synthesis of novel oligobipyridine ligands . These ligands have potential applications in various fields, including materials science and biochemistry .

Safety and Hazards

Mechanism of Action

Target of Action

Similar bipyridine compounds like milrinone have been shown to target phosphodiesterase iv, increasing cyclic amp and cardiac contractile force .

Mode of Action

It’s suggested that similar compounds like milrinone inhibit phosphodiesterase iv, thus increasing cyclic amp and cardiac contractile force . This leads to an increase in the force of heart muscle contractions and relaxation .

Biochemical Pathways

Similar compounds like milrinone are known to affect the cyclic amp pathway .

Result of Action

Similar compounds like milrinone are known to increase cardiac contractile force and relaxation .

properties

IUPAC Name |

6-(6-oxo-1H-pyridin-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-5-1-3-7(11-9)8-4-2-6-10(14)12-8/h1-6H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJMWJLYXGXUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C2=CC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327065 | |

| Record name | [2,2'-Bipyridine]-6,6'(1H,1'H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103505-54-0 | |

| Record name | [2,2'-Bipyridine]-6,6'(1H,1'H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyridine-6,6'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of hydroxyl groups in [2,2'-Bipyridine]-6,6'(1H,1'H)-dione influence the catalytic activity of its ruthenium complex in aqueous media?

A1: The research paper highlights that incorporating hydroxyl groups at the 6 and 6' positions of the 2,2'-bipyridine ligand, forming [2,2'-Bipyridine]-6,6'(1H,1'H)-dione (referred to as dhbp in the study), significantly enhances the water solubility of the resulting ruthenium complex. [] This improved solubility is crucial for conducting transfer hydrogenation reactions in aqueous media, aligning with green chemistry principles. Furthermore, the study suggests that these strategically positioned hydroxyl groups might participate in a metal-ligand bifunctional mechanism during catalysis. [] While the exact role of these hydroxyl groups requires further investigation, their presence appears to be a key factor in enabling efficient transfer hydrogenation in water.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)